5-Formyl-1h-indazole-3-carboxylic acid
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Overview
Description
5-Formyl-1h-indazole-3-carboxylic acid is a heterocyclic compound that belongs to the indazole family. Indazoles are known for their diverse biological activities and are used in various fields such as medicinal chemistry, pharmaceuticals, and organic synthesis. The presence of both formyl and carboxylic acid functional groups in this compound makes it a versatile intermediate for the synthesis of more complex molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Formyl-1h-indazole-3-carboxylic acid typically involves the formation of the indazole ring followed by the introduction of the formyl and carboxylic acid groups. One common method involves the cyclization of hydrazones with appropriate aldehydes or ketones under acidic conditions. For example, the Fischer indole synthesis can be adapted to produce indazole derivatives .
Industrial Production Methods
Industrial production methods for this compound may involve optimized procedures to ensure high yield and purity. These methods often use catalysts and specific reaction conditions to facilitate the cyclization and functionalization processes. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production .
Chemical Reactions Analysis
Types of Reactions
5-Formyl-1h-indazole-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid.
Reduction: The formyl group can be reduced to an alcohol.
Substitution: The hydrogen atoms on the indazole ring can be substituted with different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Electrophilic substitution reactions can be carried out using reagents like halogens (Cl₂, Br₂) and nitrating agents (HNO₃).
Major Products Formed
Oxidation: 5-Carboxy-1h-indazole-3-carboxylic acid.
Reduction: 5-Hydroxymethyl-1h-indazole-3-carboxylic acid.
Substitution: Various substituted indazole derivatives depending on the reagents used.
Scientific Research Applications
5-Formyl-1h-indazole-3-carboxylic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly as kinase inhibitors.
Industry: Used in the production of pharmaceuticals and agrochemicals
Mechanism of Action
The mechanism of action of 5-Formyl-1h-indazole-3-carboxylic acid depends on its specific application. In medicinal chemistry, it may act as a kinase inhibitor by binding to the active site of the enzyme and blocking its activity. The formyl and carboxylic acid groups can interact with various molecular targets, influencing pathways involved in cell signaling and metabolism .
Comparison with Similar Compounds
Similar Compounds
1H-Indazole-3-carboxylic acid: Lacks the formyl group, making it less versatile in certain synthetic applications.
5-Chloro-1H-indazole-3-carboxylic acid: Contains a chlorine atom instead of a formyl group, which can alter its reactivity and biological activity.
5-Methyl-1H-indazole-3-carboxylic acid:
Uniqueness
5-Formyl-1h-indazole-3-carboxylic acid is unique due to the presence of both formyl and carboxylic acid groups, which provide multiple sites for chemical modification and enhance its utility as an intermediate in organic synthesis. Its ability to undergo various chemical reactions and its potential biological activities make it a valuable compound in scientific research and industrial applications .
Properties
Molecular Formula |
C9H6N2O3 |
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Molecular Weight |
190.16 g/mol |
IUPAC Name |
5-formyl-1H-indazole-3-carboxylic acid |
InChI |
InChI=1S/C9H6N2O3/c12-4-5-1-2-7-6(3-5)8(9(13)14)11-10-7/h1-4H,(H,10,11)(H,13,14) |
InChI Key |
YHHWZIMQGHDWSG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1C=O)C(=NN2)C(=O)O |
Origin of Product |
United States |
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